molecular formula C21H22N4O4 B2530975 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-06-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No. B2530975
CAS RN: 880811-06-3
M. Wt: 394.431
InChI Key: PZBRPQLJUSBTJB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound, also known as DBIBO-NH, is a benzotriazole-based reagent that has been used in several chemical reactions and biological assays. In

Scientific Research Applications

Antibacterial Potential

N-substituted sulfonamides bearing the benzodioxane moiety have been studied for their antibacterial properties. For instance, compounds synthesized from N-2,3-dihydrobenzo[1,4]dioxin-6-amine showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Additionally, another study revealed that synthesized sulfonamides bearing a 1,4-benzodioxin ring exhibited significant antibacterial potential, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

Compounds derived from 1,4-benzodioxane-6-amine have been studied for their ability to inhibit bacterial biofilms. Some synthesized molecules displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis while exhibiting docile cytotoxicity (Abbasi et al., 2020).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of certain sulfonamides with benzodioxane and acetamide moieties has been explored. Synthesized compounds were tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives, closely related to benzodioxane, have been synthesized to study their effect in inhibiting corrosion against steel in acidic solutions. These inhibitors offered high inhibition efficiencies and can be adsorbed onto surfaces via physical and chemical means (Hu et al., 2016).

Neuroprotection in Cerebral Ischemia

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, an analog of benzodioxane derivatives, has shown neuroprotective effects against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Antitumor Activity

Research has been conducted on benzotriazine 1,4-dioxide class of anticancer drugs, related to the benzodioxane structure. These drugs produce oxidizing radicals post one-electron reduction, demonstrating potential in anticancer therapies (Anderson et al., 2003).

Antirheumatic Agents

Novel methotrexate derivatives with dihydro-2H-1,4-benzothiazine or dihydro-2H-1,4-benzoxazine have been synthesized, showing potent antiproliferative activities and potential as safe antirheumatic agents (Matsuoka et al., 1997).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-20(22-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)23-24-25/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRPQLJUSBTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

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